6-Bromo-5,7-difluoro-1H-indole

Description

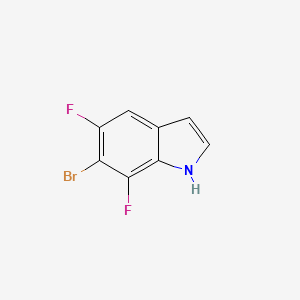

6-Bromo-5,7-difluoro-1H-indole (C₈H₄BrF₂N, molecular weight: 231.03 g/mol) is a halogenated indole derivative characterized by bromine and fluorine substituents at positions 5, 6, and 7 of the indole scaffold (Figure 1). Its SMILES notation is C1=CNC2=C(C(=C(C=C21)F)Br)F, and its InChIKey is NISMXLKRCLGJKH-UHFFFAOYSA-N . The compound exhibits distinct physicochemical properties, including a predicted collision cross-section (CCS) of 146.4 Ų for the [M+H]+ adduct, which is critical for mass spectrometry-based identification .

Properties

IUPAC Name |

6-bromo-5,7-difluoro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2N/c9-6-5(10)3-4-1-2-12-8(4)7(6)11/h1-3,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISMXLKRCLGJKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C(=C(C=C21)F)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5,7-difluoro-1H-indole typically involves the halogenation of a pre-existing indole structure. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced into the indole ring. For instance, starting with 5,7-difluoroindole, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5,7-difluoro-1H-indole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to different functionalized derivatives.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Agents

Indole derivatives, including 6-bromo-5,7-difluoro-1H-indole, have been investigated for their potential as antiviral agents. A review highlighted various indole compounds that exhibit antiviral activity against hepatitis C virus (HCV) and human immunodeficiency virus (HIV) . Specifically, indole-based inhibitors have shown promise in targeting viral polymerases, with modifications enhancing their efficacy and pharmacokinetic profiles.

Anticancer Activity

The indole scaffold is prevalent in numerous anticancer drugs. Research indicates that derivatives of indole can inhibit key proteins involved in cancer cell proliferation . For instance, compounds derived from indoles have demonstrated potent activity against various cancer cell lines, exhibiting significant cytotoxic effects and the ability to induce apoptosis . The incorporation of bromine and fluorine atoms into the indole structure may enhance these biological activities due to increased lipophilicity and improved receptor interactions.

Synthetic Applications

Organic Synthesis

this compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of more complex molecules through various reactions such as Friedel-Crafts acylation and nucleophilic substitutions . The compound's reactivity allows for the development of new derivatives that may possess enhanced biological activities or novel properties.

Case Study: Synthesis of Derivatives

A patent describes a method for synthesizing derivatives of 6-bromoindole that involves multiple reaction steps including Friedel-Crafts reactions, amidation, and protective group strategies . This method illustrates how this compound can be transformed into various functionalized products that may exhibit desirable pharmacological properties.

Table 1: Biological Activities of Indole Derivatives

| Compound Name | Activity Type | Target | IC50 Value (nM) | Reference |

|---|---|---|---|---|

| BILB-1941 | Antiviral | HCV NS5B Polymerase | 3 | |

| BMS-378806 | Antiviral | HIV gp120/CD4 Interaction | Not specified | |

| Compound 15 | Anticancer | EGFR | 32 |

Table 2: Synthetic Methods for Indole Derivatives

Mechanism of Action

The mechanism of action of 6-Bromo-5,7-difluoro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may inhibit enzyme activity or modulate receptor function, thereby influencing various cellular processes .

Comparison with Similar Compounds

Key Data Tables

Table 1: Structural and Molecular Comparison

Table 2: Predicted Physicochemical Properties

| Compound Name | Predicted CCS [M+H]+ (Ų) | Solubility (Inferred) | Reactivity Insights |

|---|---|---|---|

| This compound | 146.4 | Moderate in polar solvents | High electrophilic substitution potential |

| 5,7-Difluoro-1H-indole | N/A | High in DMSO | Limited cross-coupling utility |

| 6-Bromo-4-fluoro-1H-indole | N/A | High in chloroform | Favors nucleophilic aromatic substitution |

Research and Application Insights

- Synthetic Utility: Bromine at position 6 in this compound makes it a candidate for palladium-catalyzed cross-coupling reactions, unlike non-brominated analogs .

- Analytical Challenges : The compound’s collision cross-section data aids in distinguishing it from isomers in mass spectrometry workflows, critical for quality control in pharmaceutical synthesis .

Biological Activity

6-Bromo-5,7-difluoro-1H-indole is a halogenated indole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.

Target Interactions

this compound interacts with various biological targets, including enzymes and receptors involved in critical metabolic pathways. The compound's structure allows it to bind with high affinity to multiple targets, influencing various biochemical pathways related to disease processes. Notably, indole derivatives are known for their antiviral, anticancer, anti-inflammatory, and antimicrobial activities .

Biological Activities

The biological activities of this compound can be categorized as follows:

- Antiviral Activity : Indole derivatives have shown promise in inhibiting viral replication. For instance, compounds related to indoles have been developed as inhibitors of hepatitis C virus (HCV) polymerase .

- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that related indole compounds displayed significant activity against human myeloid leukemia and hepatocellular carcinoma cells .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases.

- Antimicrobial Activity : Indole derivatives are recognized for their broad-spectrum antimicrobial properties, making them candidates for developing new antibiotics .

This compound exhibits several important biochemical properties:

| Property | Description |

|---|---|

| Solubility | Varies with solvent; generally moderate solubility |

| Reactivity | Undergoes substitution and coupling reactions |

| Stability | Stable under standard laboratory conditions |

| Binding Affinity | High affinity for multiple biological targets |

The presence of bromine and fluorine atoms enhances its reactivity and binding capabilities, which are crucial for its biological activity .

Case Study 1: Antiviral Efficacy

In a study investigating the antiviral properties of indole derivatives, this compound was tested against HCV. Results showed that it inhibited viral replication effectively in vitro, making it a candidate for further development as an antiviral agent .

Case Study 2: Anticancer Activity

A minilibrary of 6-bromo derivatives was synthesized and evaluated for anticancer activity. The study revealed that certain derivatives exhibited potent cytotoxic effects against various cancer cell lines, supporting the therapeutic potential of halogenated indoles in oncology .

Research Applications

This compound serves as a valuable building block in medicinal chemistry. Its applications include:

- Drug Development : Used in the synthesis of novel pharmaceutical agents targeting cancer and viral infections.

- Material Science : Employed in the design of organic semiconductors due to its unique electronic properties.

- Biological Studies : Investigated as an enzyme inhibitor and receptor modulator to elucidate biological pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.